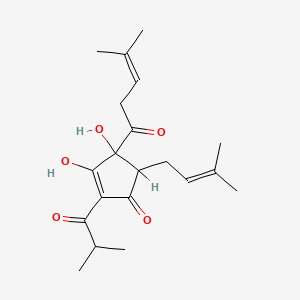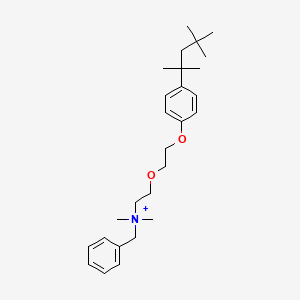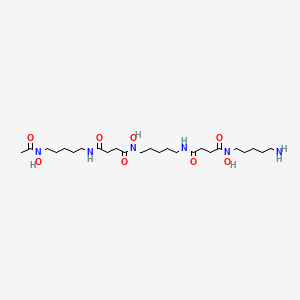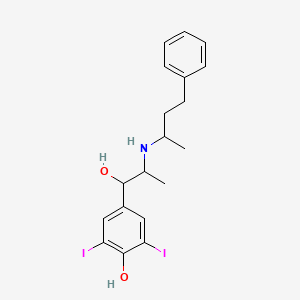![molecular formula C13H11ClO3 B1203512 3-[5-(4-Chloro-phenyl)-furan-2-yl]-propionic acid CAS No. 23589-02-8](/img/structure/B1203512.png)
3-[5-(4-Chloro-phenyl)-furan-2-yl]-propionic acid
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of similar compounds often involves techniques such as Suzuki–Miyaura coupling , which is a widely-applied transition metal catalysed carbon–carbon bond forming reaction. The reaction conditions are exceptionally mild and functional group tolerant, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
3-[5-(4-Chloro-phenyl)-furan-2-yl]-propionic acid: has shown potential in medicinal chemistry due to its structural similarity to other bioactive furan derivatives . It has been found to inhibit the growth of yeast-like fungi Candida albicans at a concentration of 64 µg/mL, indicating its potential as an antifungal agent . This suggests that the compound could be further explored for its therapeutic applications, particularly in treating fungal infections.
Pharmacology
In pharmacology, the compound’s derivatives have been studied for their antiviral properties. The presence of the furan ring and the chlorophenyl group may contribute to the compound’s ability to inhibit viral activity . This is particularly relevant in the development of new antiviral drugs, where modifications of the compound could lead to effective treatments against various viral infections.
Biochemistry
The biochemical applications of 3-[5-(4-Chloro-phenyl)-furan-2-yl]-propionic acid are linked to its antimicrobial properties. Studies have shown that derivatives of this compound can inhibit the growth of pathogenic bacteria, suggesting its use in the development of new antibiotics . Further research could explore its mechanism of action and potential efficacy against antibiotic-resistant strains.
Organic Chemistry
In organic chemistry, 3-[5-(4-Chloro-phenyl)-furan-2-yl]-propionic acid serves as a building block for synthesizing various derivatives with potential biological activities . Its reactivity, particularly the hydration of carbon-carbon double bonds, is of interest for creating new compounds with diverse properties and applications.
Materials Science
The compound’s potential in materials science stems from its structural features, which could be utilized in the synthesis of organic materials with specific properties. While direct applications in this field are not extensively documented, the reactivity of the furan ring and the presence of the chlorophenyl group could be exploited in designing novel materials .
Environmental Science
Environmental science applications may involve the study of the compound’s degradation products and their impact on ecosystems. Understanding the environmental fate of 3-[5-(4-Chloro-phenyl)-furan-2-yl]-propionic acid is crucial for assessing its safety as a pharmaceutical or industrial chemical .
Wirkmechanismus
Target of Action
Similar compounds have been known to interact with various enzymes and receptors in the body .
Mode of Action
Similar compounds have been known to undergo reactions with nucleophiles . In these reactions, the oxygen acts as a nucleophile in competition with nitrogen, but it’s a dead-end process. Reaction with oxygen gives the reversible formation of a hemiketal. Reaction with nitrogen forms the oxime in an essentially irreversible process as the adduct dehydrates .
Biochemical Pathways
Similar compounds have been known to participate in suzuki–miyaura (sm) coupling reactions . The SM coupling reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Result of Action
The formation of oximes and hydrazones is a common result of similar compounds reacting with hydroxylamine .
Eigenschaften
IUPAC Name |
3-[5-(4-chlorophenyl)furan-2-yl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClO3/c14-10-3-1-9(2-4-10)12-7-5-11(17-12)6-8-13(15)16/h1-5,7H,6,8H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIXOHABRIXQDMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(O2)CCC(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20178235 | |
| Record name | 5-(4-Chlorophenyl)-2-furanpropionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20178235 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
23589-02-8 | |
| Record name | 5-(4-Chlorophenyl)-2-furanpropionic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023589028 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-(4-Chlorophenyl)-2-furanpropionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20178235 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(5-(4-CHLOROPHENYL)-2-FURYL)PROPANOIC ACID | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![1-[(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)methyl]-1-[(1-ethyl-2-pyrrolidinyl)methyl]-3-(2-methoxyphenyl)urea](/img/structure/B1203440.png)






